
2-Propyloxane-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propyloxane-4-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. Sulfonyl chlorides are known for their ability to form sulfonamides, sulfonates, and other sulfonyl derivatives, making them valuable intermediates in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyloxane-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides. This method uses N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as the chlorinating agent . The reaction conditions are typically mild, and the process can yield the desired sulfonyl chloride in moderate to excellent yields.
Another method involves the reduction of sulfonyl chlorides by zinc dust and sulfuric
Properties
Molecular Formula |
C8H15ClO3S |
|---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
2-propyloxane-4-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-2-3-7-6-8(4-5-12-7)13(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
WTBYSCKWNAXNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CCO1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13211041.png)
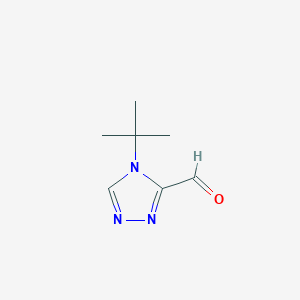
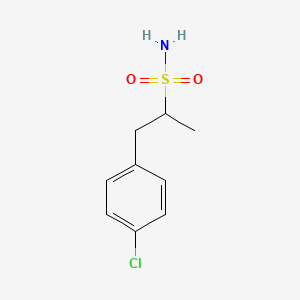
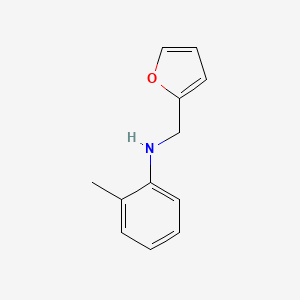
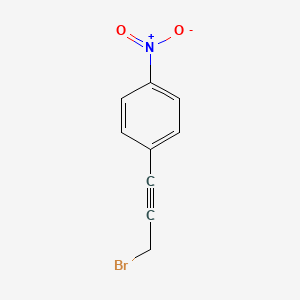
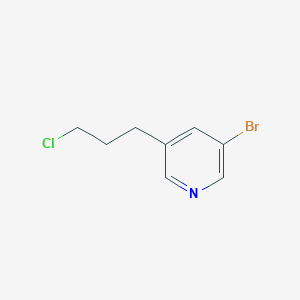
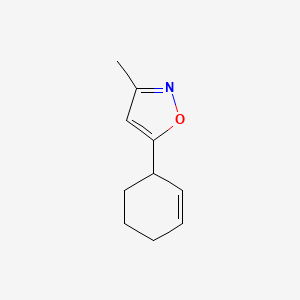
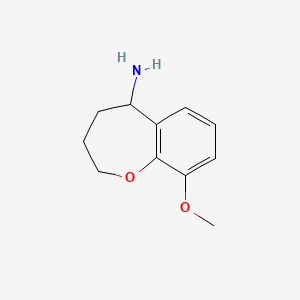
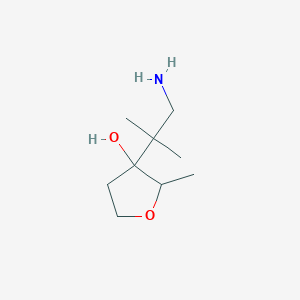
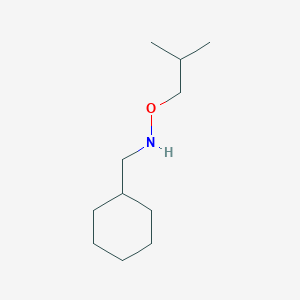


![2-[5-(Furan-2-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13211098.png)

